This mechanism of action makes voruciclib a promising therapeutic candidate for hematologic malignancies, which are cancers of the blood and bone marrow.
Research suggests that voruciclib may be particularly effective against certain types of hematologic malignancies by targeting a protein called MCL-1. MCL-1 is an anti-apoptotic protein, meaning it protects cells from cell death. In some cancers, including diffuse large B-cell lymphoma (DLBCL), high levels of MCL-1 can contribute to resistance to other cancer therapies. Studies have shown that voruciclib can decrease MCL-1 protein expression in DLBCL cells, potentially making them more susceptible to treatment [].
Voruciclib is currently being investigated in clinical trials for the treatment of relapsed/refractory (R/R) B-cell malignancies and acute myeloid leukemia (AML). These are phase 1 trials designed to assess the safety, tolerability, and preliminary efficacy of voruciclib, both as a single agent and in combination with other drugs, such as venetoclax [, , ].